3-(5-(1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[5-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c19-14-6-2-1-4-11(14)8-15(24)23-9-12(10-23)18-21-16(22-26-18)13-5-3-7-20-17(13)25/h1-7,12H,8-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRZNJISWJVNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-(1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.9 g/mol. The structure features several bioactive moieties, including an azetidine ring and a 1,2,4-oxadiazole scaffold, which are known for their diverse biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-oxadiazole moiety. The biological activity of This compound can be summarized as follows:
1. Antibacterial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds similar in structure have shown potent activity against Staphylococcus aureus and Escherichia coli .
- The presence of the azetidine moiety enhances the binding affinity to bacterial target proteins, leading to effective inhibition of bacterial growth .
2. Antitubercular Effects
Studies have reported that oxadiazole derivatives can inhibit Mycobacterium tuberculosis by targeting key enzymes involved in fatty acid biosynthesis. The compound's structure suggests potential efficacy against tuberculosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or fatty acid metabolism.
- Molecular Docking Studies : These studies reveal strong binding affinities to specific bacterial proteins, which could disrupt essential metabolic pathways .
Case Studies
Several research articles provide insights into the biological activity of similar compounds:
Case Study 1: Antimicrobial Efficacy
In a study by Desai et al., various pyridine-based oxadiazole derivatives were tested for antimicrobial effects. The most active compounds demonstrated significant inhibition against S. aureus and E. coli, comparable to standard antibiotics like gentamicin .
Case Study 2: Structure-Activity Relationship
A study focusing on the structural modifications of oxadiazole derivatives showed that specific substitutions enhance antibacterial potency. Compounds with hydrophilic groups exhibited improved activity against resistant strains .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogs with shared structural motifs, including 1,2,4-oxadiazole rings, chlorophenyl groups, and nitrogen-containing heterocycles. Key differences in substituents, ring systems, and stereochemistry are highlighted below.
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to compounds.
Key Observations:
Azetidine vs. Larger Rings : The target compound’s azetidine group (four-membered) contrasts with the pyrrolidine (five-membered) in 1a/1b and the cyclopropyl in CAS 1396868-26-0 . Smaller rings like azetidine may enhance metabolic stability but reduce conformational flexibility compared to pyrrolidine derivatives.
Oxadiazole Substitution: Unlike CAS 1396868-26-0, which contains dual oxadiazole rings, the target compound uses a single oxadiazole linked to pyridinone.
Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound and CAS 1396868-26-0 could favor π-π stacking or hydrophobic interactions, whereas para-substituted analogs (e.g., 1a/1b) might exhibit altered electronic profiles .
Stereochemical Impact : Compounds like 1a/1b demonstrate that stereochemistry at the pyrrolidinyl group significantly affects biological activity, suggesting that the azetidine’s stereochemistry in the target compound merits rigorous analysis.
Research Findings and Implications
Electronic and Structural Analysis:
- Computational tools like Multiwfn and noncovalent interaction (NCI) analysis could elucidate the electron density distribution and interaction hotspots (e.g., oxadiazole’s electron-deficient nature favoring hydrogen bonding).
- The azetidine’s strain might increase reactivity compared to cyclopropyl or pyrrolidine analogs, affecting stability under physiological conditions.
Q & A
Basic: What synthetic strategies are employed to prepare 3-(5-(1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one?
Methodological Answer:
The synthesis involves sequential heterocyclic coupling reactions. Key steps include:
- Azetidine ring formation : Cyclization of 2-(2-chlorophenyl)acetyl chloride with azetidine precursors under basic conditions (e.g., NaHCO₃) in anhydrous DMF at 60–80°C .
- 1,2,4-Oxadiazole assembly : Reaction of amidoxime intermediates with activated pyridinone derivatives via [3+2] cyclization, using coupling agents like EDCI/HOBt in THF .
- Final coupling : The azetidine-oxadiazole intermediate is linked to the pyridin-2(1H)-one core via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) .
Basic: How is the compound’s structural integrity validated post-synthesis?
Methodological Answer:
Multi-technique characterization is critical:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and azetidine moieties. For example, the azetidine C-H protons appear as distinct triplets (δ 3.5–4.5 ppm) .
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves stereoelectronic effects, such as the planarity of the oxadiazole ring and torsional angles between the chlorophenyl and pyridinone groups .
- HPLC-MS : Purity (>95%) is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry .
Advanced: How can researchers resolve discrepancies in biological activity data across assays?
Methodological Answer:
Contradictions often arise from assay conditions or compound stability. Strategies include:
- Solubility optimization : Test DMSO concentration limits (<1%) and use surfactants (e.g., Tween-80) to mitigate aggregation in cellular assays .
- Metabolic stability profiling : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Adjust substituents (e.g., cyclopropyl vs. chlorophenyl) to enhance metabolic resistance .
- Target engagement validation : Use orthogonal assays (e.g., SPR for binding affinity, Western blotting for downstream pathway modulation) to confirm activity .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
Challenges include:
- Crystal polymorphism : Multiple crystalline forms may exist due to flexible azetidine and oxadiazole linkages. Screen solvents (e.g., ethanol/water mixtures) to isolate the most stable polymorph .
- Disorder in chlorophenyl groups : Use SHELXL refinement with restraints on anisotropic displacement parameters to model disorder .
- Twinned crystals : Employ twin refinement protocols in SHELX or PLATON to deconvolute overlapping reflections .
Advanced: How can reaction yields be improved during oxadiazole ring formation?
Methodological Answer:
Key optimizations:
- Pre-activation of precursors : Convert nitriles to amidoximes using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 70°C for 12 hours .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes by employing microwave irradiation (150°C, 300 W) .
- Catalyst screening : Test ZnCl₂ or Sc(OTf)₃ as Lewis acid catalysts to enhance cyclization efficiency (yield increase from 45% to 72%) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Focus on modular substitutions:
- Azetidine modifications : Replace the 2-chlorophenylacetyl group with fluorophenyl or methylsulfonyl variants to assess steric/electronic effects on target binding .
- Oxadiazole bioisosteres : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to evaluate metabolic stability and π-π stacking interactions .
- Pyridinone alterations : Introduce methyl or methoxy groups at the pyridinone 4-position to modulate solubility and hydrogen-bonding capacity .
Basic: What precautions are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the oxadiazole ring .
- Solvent compatibility : Avoid DMSO if prolonged storage is required; use anhydrous acetonitrile for stock solutions .
- Waste disposal : Neutralize acidic/basic byproducts (e.g., HCl from acyl chloride reactions) with 10% NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
